molecular formula C18H15ClFN3O B11086539 2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile

2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile

Cat. No.: B11086539
M. Wt: 343.8 g/mol
InChI Key: UHZAMJORODEKFZ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile is a complex organic compound that features a combination of chloro, fluoro, and piperazinyl groups attached to a benzonitrile core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Halogenation: Introduction of chloro and fluoro substituents.

    Piperazine Coupling: Coupling of the piperazine derivative with the halogenated benzonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.

    Biological Studies: Used in research to understand its interaction with biological targets and its mechanism of action.

    Chemical Biology: Employed as a tool compound to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the intended therapeutic application.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles: Studied for their cytotoxicity and potential anticancer properties.

    Cetirizine Related Compound G: Contains a similar piperazine structure and is used in antihistamine formulations.

Uniqueness

2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile is unique due to its specific combination of chloro, fluoro, and piperazinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H15ClFN3O

Molecular Weight

343.8 g/mol

IUPAC Name

4-(4-benzoylpiperazin-1-yl)-2-chloro-5-fluorobenzonitrile

InChI

InChI=1S/C18H15ClFN3O/c19-15-11-17(16(20)10-14(15)12-21)22-6-8-23(9-7-22)18(24)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2

InChI Key

UHZAMJORODEKFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C(=C2)Cl)C#N)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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